Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and several functional groups that contribute to its reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The final step involves coupling the piperidine and pyridazine rings through esterification or amidation reactions, using reagents such as ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can modify the aromatic rings or reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalysts
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmacological agent due to its interactions with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with similar pharmacological properties.
2-Benzylpiperidine: Another compound with a piperidine ring, used in similar research applications.
Benzylpiperazine: Known for its stimulant effects and used in various studies.
Uniqueness
Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a piperidine and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines and inhibit MAO-A makes it a valuable compound for studying neurological disorders and developing potential therapeutic agents .
Properties
Molecular Formula |
C25H27N3O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3/c1-2-31-25(30)24-22(18-23(29)28(26-24)21-11-7-4-8-12-21)27-15-13-20(14-16-27)17-19-9-5-3-6-10-19/h3-12,18,20H,2,13-17H2,1H3 |
InChI Key |
QTQDBEZPHILEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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